molecular formula C11H19Cl5 B12654740 2,4,6,8,10-Pentachloroundecane CAS No. 140899-23-6

2,4,6,8,10-Pentachloroundecane

Cat. No.: B12654740
CAS No.: 140899-23-6
M. Wt: 328.5 g/mol
InChI Key: VSWIGMUMFDSAKB-UHFFFAOYSA-N
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Description

2,4,6,8,10-Pentachloroundecane is a chlorinated hydrocarbon compound characterized by the presence of five chlorine atoms attached to an eleven-carbon chain. This compound belongs to the class of short-chain chlorinated paraffins, which are known for their persistence and potential toxicity in the environment . These compounds are often used in industrial applications due to their flame retardant properties and their ability to act as plasticizers and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10-Pentachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed and chlorinated using chlorine gas. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and selectivity. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8,10-Pentachloroundecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated aldehydes and ketones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Chlorinated aldehydes and ketones.

    Reduction: Less chlorinated hydrocarbons.

    Substitution: Compounds with substituted functional groups, such as alcohols or amines.

Scientific Research Applications

2,4,6,8,10-Pentachloroundecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.

    Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental impact of chlorinated paraffins.

    Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor.

    Industry: Used in the formulation of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of 2,4,6,8,10-Pentachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes, inhibiting their activity and leading to toxic effects. The molecular targets include membrane proteins and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1,1,1,11-Tetrachloroundecane
  • 1,2,4,6,8,10,11-Heptachloroundecane

Comparison: 2,4,6,8,10-Pentachloroundecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental behavior. Compared to 1,1,1,11-Tetrachloroundecane, it has a higher degree of chlorination, leading to different physicochemical properties such as higher hydrophobicity and persistence in the environment . Compared to 1,2,4,6,8,10,11-Heptachloroundecane, it has fewer chlorine atoms, which may result in lower toxicity and different degradation pathways .

Properties

CAS No.

140899-23-6

Molecular Formula

C11H19Cl5

Molecular Weight

328.5 g/mol

IUPAC Name

2,4,6,8,10-pentachloroundecane

InChI

InChI=1S/C11H19Cl5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-11H,3-6H2,1-2H3

InChI Key

VSWIGMUMFDSAKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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